molecular formula C14H9Cl2FO2 B14072183 (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid

Cat. No.: B14072183
M. Wt: 299.1 g/mol
InChI Key: SARZBXPXWQKNSD-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl, which is then subjected to chlorination and fluorination reactions to introduce the chlorine and fluorine atoms at the desired positions.

    Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2’,6’-dichlorobiphenyl.

    Fluorination: The 2’,6’-dichlorobiphenyl is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce the fluorine atom at the 3-position, resulting in 2’,6’-dichloro-3-fluorobiphenyl.

    Acetic Acid Functionalization: The final step involves the introduction of the acetic acid functional group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetic acid group to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid
  • **2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

Uniqueness

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-10-4-2-5-11(16)14(10)8-3-1-6-12(17)9(8)7-13(18)19/h1-6H,7H2,(H,18,19)

InChI Key

SARZBXPXWQKNSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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